[(2R)-1,4-dibenzylpiperazin-2-yl]methanol
Overview
Description
®-(1,4-Dibenzylpiperazin-2-yl)methanol is a chiral compound with the molecular formula C19H25N2O It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1,4-dibenzylpiperazin-2-yl)methanol typically involves the reaction of N,N-dibenzylethylenediamine with (S)-epichlorohydrin. This reaction yields a mixture of ®-(1,4-dibenzylpiperazin-2-yl)methanol and 1,4-dibenzyl-1,4-diazepan-6-ol. The mixture is then transformed into chloride by reacting with mesyl chloride and lithium chloride, followed by conversion into cyanide .
Industrial Production Methods
Industrial production methods for ®-(1,4-dibenzylpiperazin-2-yl)methanol are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-(1,4-Dibenzylpiperazin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
®-(1,4-Dibenzylpiperazin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of ®-(1,4-dibenzylpiperazin-2-yl)methanol involves its interaction with specific molecular targets. The compound’s piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibenzylpiperazine: A structurally similar compound with different functional groups.
1,4-Diazepan-6-ol: Another derivative of piperazine with distinct chemical properties.
Uniqueness
®-(1,4-Dibenzylpiperazin-2-yl)methanol is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2R)-1,4-dibenzylpiperazin-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-16-19-15-20(13-17-7-3-1-4-8-17)11-12-21(19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2/t19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUPGWGAPDMYFM-LJQANCHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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